molecular formula C14H14OS B3053539 Phenol, 4-[[(phenylmethyl)thio]methyl]- CAS No. 54373-22-7

Phenol, 4-[[(phenylmethyl)thio]methyl]-

Cat. No.: B3053539
CAS No.: 54373-22-7
M. Wt: 230.33 g/mol
InChI Key: IOSONAGXTXMCDY-UHFFFAOYSA-N
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Description

Phenol, 4-[[(phenylmethyl)thio]methyl]- is a synthetic 4-substituted phenol compound of interest in chemical and biochemical research. With a molecular formula of C14H14OS and a molecular weight of 230.33 g/mol, this compound belongs to a class of chemicals known to exhibit specific biological activities in research settings. Studies on structurally similar 4-substituted phenols have shown that these compounds can act as inhibitors of the enzyme tyrosinase, which is a key enzyme in the melanin synthesis pathway . The mechanism of action for this class of compounds may involve the formation of quinone intermediates and subsequent binding to protein thiols, leading to the depletion of cellular glutathione (GSH) . This process can alter the immunogenicity of cellular proteins, making 4-substituted phenols a valuable tool for researchers investigating vitiligo and novel approaches to antimelanoma immunity . As a building block in organic synthesis, this compound could also be utilized in the development of more complex molecules for materials science applications, such as polymers or ligands for metal complexes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzylsulfanylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSONAGXTXMCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549751
Record name 4-[(Benzylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54373-22-7
Record name 4-[(Benzylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Phenol, 4 Phenylmethyl Thio Methyl

Strategic Approaches to the Core Structure

Nucleophilic Aromatic Substitution Pathways for Phenol (B47542), 4-[[(phenylmethyl)thio]methyl]-

Nucleophilic aromatic substitution (SNA) presents a potential, though often challenging, pathway for the synthesis of thio-substituted phenols. The direct displacement of a leaving group on an aromatic ring by a nucleophile is typically difficult due to the electron-rich nature of the benzene (B151609) ring. However, this reactivity can be significantly enhanced by the presence of strongly electron-withdrawing groups, such as nitro groups (NO₂), positioned ortho or para to the leaving group. libretexts.org

The generally accepted mechanism for this type of transformation is the addition-elimination mechanism. libretexts.org This process involves two main steps:

Nucleophilic Attack: The nucleophile, in this case, a thiolate anion, attacks the carbon atom bearing the leaving group. This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. libretexts.org

Elimination: The leaving group is subsequently expelled from the Meisenheimer complex, which restores the aromaticity of the ring and results in the final substituted product. libretexts.org

For the synthesis of phenol, 4-[[(phenylmethyl)thio]methyl]-, this pathway would theoretically involve a phenol derivative with a suitable leaving group at the 4-position of the ring, activated by appropriate electron-withdrawing groups. The nucleophile would be the phenylmethanethiolate anion. However, direct application of this method is less common for this specific class of compounds compared to electrophilic substitution methods.

Thiophenylmethylation and Thioalkylmethylation of Phenolic Substrates

A more direct and efficient method for synthesizing the core structure of Phenol, 4-[[(phenylmethyl)thio]methyl]- involves the electrophilic substitution on the activated phenol ring. Thiophenylmethylation and thioalkylmethylation reactions, particularly those catalyzed by acid, provide a powerful tool for this purpose.

An efficient, one-pot synthesis has been developed utilizing a three-component coupling (3CC) reaction catalyzed by trifluoroacetic acid (TFA). researchgate.netresearchgate.net This domino reaction involves a phenol, a thiol (such as thiophenol), and formaldehyde (B43269), typically conducted in an aqueous medium. researchgate.netresearchgate.net The use of water as a solvent and a metal-free catalyst makes this a green chemistry approach. researchgate.net

The reaction proceeds by mixing the phenolic substrate, the corresponding thiol, and formaldehyde in the presence of a catalytic amount of TFA. For example, the reaction of o-cresol (B1677501) with thiophenol and formaldehyde in water with 0.1% TFA at 80°C results in thiophenylmethylation at the 4- and 6-positions. researchgate.net This protocol demonstrates broad substrate scope for various thiols and phenolic compounds. researchgate.netresearchgate.net

Table 1: Examples of TFA-Catalyzed Thiophenylmethylation of Phenolic Substrates

Phenolic Substrate Thiol Product(s) Yield
o-Cresol Thiophenol 2-Methyl-4,6-bis{[(phenyl)thio]methyl}phenol 78%
o-Cresol 4-Methoxythiophenol 2-Methyl-4,6-bis{[(4-methoxyphenyl)thio]methyl}phenol 82%
o-Cresol 4-Chlorothiophenol 2-Methyl-4,6-bis{[(4-chlorophenyl)thio]methyl}phenol 75%
o-Cresol Naphthalen-2-thiol 2-Methyl-4,6-bis{[(naphthalen-2-yl)thio]methyl}phenol 85%

Data sourced from a study on TFA-catalyzed three-component reactions. researchgate.net

The mechanism of the TFA-catalyzed three-component reaction is understood to proceed through the in-situ formation of a highly reactive thiophenylmethylium cation intermediate. researchgate.netresearchgate.net This electrophilic species is generated from the acid-catalyzed reaction between the thiol and formaldehyde. researchgate.net

Mechanistic investigations, including Liquid Chromatography-Mass Spectrometry (LC-MS) monitoring, have confirmed the presence of this thiophenylmethylium cation during the reaction. researchgate.netresearchgate.net Once formed, this cation acts as a potent electrophile. It then attacks the electron-rich phenolic ring, leading to an electrophilic aromatic substitution reaction. The high reactivity of the phenol, particularly at the ortho and para positions relative to the hydroxyl group, directs the substitution to these sites. researchgate.net LC-MS analysis has shown that the thiophenylmethylium cation is formed immediately after mixing the reactants, confirming it as a key intermediate in the reaction pathway. researchgate.net

C-S Bond Formation via Conjugate Addition Reactions in Related Systems

While not a direct synthesis of the target molecule itself, the formation of carbon-sulfur bonds via conjugate addition to α,β-unsaturated systems represents a closely related and powerful synthetic strategy. This approach is particularly relevant when considering para-quinone methides as substrates.

para-Quinone methides (p-QMs) are highly reactive intermediates that serve as excellent Michael acceptors. nih.gov Their structure, featuring an exocyclic methylene (B1212753) group in conjugation with an α,β-unsaturated ketone, makes them prone to nucleophilic attack at the terminal carbon of the exocyclic double bond. nih.govresearchgate.net This reactivity allows them to act as vinylogous electrophiles, readily undergoing 1,6-conjugate addition reactions. researchgate.net

Various nucleophiles, including carbon, nitrogen, oxygen, and sulfur-centered species, can be added to p-QMs. nih.gov The 1,6-conjugate addition of thiols to p-QMs provides an efficient route for the formation of para-substituted phenolic structures containing a C-S bond, which are structurally analogous to Phenol, 4-[[(phenylmethyl)thio]methyl]-. These reactions often proceed under mild conditions and result in high yields. researchgate.net The electrophilicity of different p-QMs can be quantified and predicted, allowing for a tailored approach to their reactions with various nucleophiles. nih.gov

Table 2: Examples of 1,6-Conjugate Addition of Nucleophiles to para-Quinone Methides

para-Quinone Methide (p-QM) Nucleophile Product Type
Substituted p-QM 3,4-Dihydroquinoxalin-2-one C-C bond formation via radical addition acs.org
Substituted p-QM Indoles C-C bond formation (unsymmetrical triarylmethanes) semanticscholar.org
Substituted p-QM Isoxazolin-5-ones N-C bond formation (aza-Michael addition) researchgate.net
Substituted p-QM Carbanions C-C bond formation nih.gov

This table illustrates the versatility of p-QMs as electrophilic scaffolds in conjugate addition reactions.

Catalytic Strategies in Diarylmethyl Thioether Synthesis

The synthesis of diarylmethyl thioethers, a key structural feature of Phenol, 4-[[(phenylmethyl)thio]methyl]-, is an area of active research. These motifs are present in various biologically active molecules, driving the development of efficient carbon-sulfur (C-S) bond-forming reactions. nih.gov Catalytic methods are central to these syntheses, often providing advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. rsc.org

A prominent strategy involves the 1,6-conjugate addition of sulfur-based nucleophiles to para-quinone methides (p-QMs). This reaction provides a direct route to diarylmethyl thioethers. Various catalytic systems have been developed to facilitate this transformation, overcoming the challenges associated with the use of odorous and air-sensitive thiols. rsc.org

One effective approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the reaction between p-QMs and organosulfur reagents. nih.govrsc.org This method offers a rapid and simple pathway to a range of diarylmethyl thioethers with yields varying from 13% to 98%. rsc.org The reaction tolerates a variety of substituents on the aromatic rings of the p-QM, allowing for the synthesis of a diverse library of thioether derivatives. rsc.org

Other catalytic systems have also been explored for this type of transformation. For instance, ionic liquids like 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) have been used to catalyze the reaction of diarylmethyl bromides with thiols. rsc.org Furthermore, catalyst-free methods for the 1,6-conjugate addition of sulfur nucleophiles to p-QMs have been reported, providing high-to-excellent yields of diarylmethane derivatives. nih.govrsc.org

Below is a table summarizing various catalytic systems employed in the synthesis of diarylmethyl thioethers.

Catalyst SystemReactantsKey FeaturesReference
DABCOpara-Quinone Methides (p-QMs) and Organosulfur ReagentsRapid, simple, and provides moderate to high yields (13-98%). nih.govrsc.org
1-Pentyl-3-methylimidazolium bromide ([pmIm]Br)Diarylmethyl Bromides and ThiolsInexpensive ionic liquid catalyst, solvent-free conditions at room temperature. rsc.org
Triflic Acid (TfOH) or UO₂(NO₃)₂·6H₂Opara-Quinone Methides (p-QMs) and ThiolsAcid-catalyzed 1,6-conjugate addition. nih.gov
Triphenylphosphine and Sulfuric Acidpara-Quinone Methides (p-QMs) and Sodium Aryl/Alkyl SulfinatesAvoids the use of thiols and transition metals, but requires stoichiometric triphenylphosphine. nih.govrsc.org
Catalyst-Freepara-Quinone Methides (p-QMs) and various Sulfur-Based NucleophilesProvides high-to-excellent yields without the need for a catalyst. nih.govrsc.org

Ortho-Selective Alkylation of Phenols for Related Thioether Formation

The alkylation of phenols is a fundamental transformation in organic synthesis. While the target compound, Phenol, 4-[[(phenylmethyl)thio]methyl]-, is a para-substituted phenol, the principles of regioselective alkylation, particularly ortho-selective processes, are highly relevant to the synthesis of related phenolic thioethers and other derivatives. Directing alkylation to the ortho position of a phenol can be challenging due to the electronic activation of both the ortho and para positions by the hydroxyl group. nih.gov

Various strategies have been developed to achieve ortho-selectivity. One approach involves the use of specific catalysts that can direct the incoming electrophile to the position adjacent to the hydroxyl group. For instance, aluminum salts of aromatic thiols, such as thiophenol, have been employed as ortho-directing catalysts in the alkylation of phenols with olefins. google.com This method has been shown to be effective for the selective tert-butylation of o-cresol. google.com

Directed ortho-metalation (DoM) is another powerful strategy for the site-specific functionalization of aromatic compounds, including phenols. nih.gov In this method, the phenolic hydroxyl group (or a protected derivative) directs a strong base to deprotonate the adjacent ortho position, creating a nucleophilic center that can then react with an electrophile. However, this method can be challenging with phenols containing multiple oxygen substituents, as proton transfer from neighboring groups can quench the desired reaction. nih.gov

The Claisen rearrangement of an aryl prenyl ether also provides a route to ortho-prenylated phenols, which is a form of ortho-alkylation. nih.gov While this method is mild and tolerates various substitution patterns, it requires the initial synthesis of the aryl ether. nih.gov

MethodKey Reagents/CatalystsDescriptionReference
Catalytic AlkylationAluminum salt of an aromatic thiol (e.g., thiophenol)Directs the alkylation of phenols by monoolefinic hydrocarbons to the ortho position. google.com
Directed ortho-Metalation (DoM)Strong base (e.g., organolithium reagent) and a directing group (e.g., -OH, -OR)Site-specific deprotonation at the ortho position followed by reaction with an electrophile. nih.gov
Phenoxide C-AlkylationBase (to form phenoxide) and an alkylating agent (e.g., prenyl bromide)The phenoxide anion acts as a nucleophile, attacking the alkylating agent. Can result in a mixture of O- and C-alkylated products, as well as ortho and para isomers. nih.gov
Claisen RearrangementAryl prenyl ether, heat or Lewis acidA researchgate.netresearchgate.net-sigmatropic rearrangement that transfers the allyl group from the oxygen to the ortho position of the aromatic ring. nih.gov

Post-Synthetic Modifications and Derivatization Strategies

Once the core structure of Phenol, 4-[[(phenylmethyl)thio]methyl]- is assembled, its phenolic hydroxyl group and thioether linkage offer avenues for further chemical modification and derivatization. These transformations can be used to alter the molecule's physical and chemical properties or to introduce new functionalities.

Chemical Reactions of the Phenolic Hydroxyl Group

The hydroxyl group of a phenol is a versatile functional group that can undergo a variety of chemical reactions. latech.eduuobaghdad.edu.iq These reactions are fundamental to the derivatization of phenolic compounds.

One of the most common reactions is etherification , where the phenolic proton is replaced by an alkyl or aryl group. ambeed.com This can be achieved through the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. The formation of the phenoxide is typically accomplished by treatment with a base.

Esterification is another key reaction of the phenolic hydroxyl group. Phenols can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid or a base.

The phenolic hydroxyl group can also be converted into other functional groups. For example, it can be transformed into a leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile in a substitution reaction.

A summary of common derivatization reactions of the phenolic hydroxyl group is provided in the table below.

Reaction TypeReagentsProductDescription
Etherification (Williamson Synthesis)Base (e.g., NaOH, K₂CO₃), Alkyl Halide (R-X)Aryl Ether (Ar-O-R)The phenol is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the halide from the alkyl halide.
EsterificationCarboxylic Acid (RCOOH) and Acid Catalyst, or Acid Chloride (RCOCl) and BaseAryl Ester (Ar-O-COR)The hydroxyl group attacks the carbonyl carbon of the carboxylic acid or its derivative to form an ester linkage.
SilylationSilylating Agent (e.g., MTBSTFA)Silyl (B83357) Ether (Ar-O-SiR₃)The active hydrogen of the hydroxyl group is replaced by a silyl group, which can be useful for protecting the hydroxyl group or for analytical purposes. researchgate.net
Sulfonate Ester FormationSulfonyl Chloride (e.g., TsCl, MsCl) and BaseSulfonate Ester (Ar-O-SO₂R)Converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.

Transformations of the Thioether Linkage

The thioether linkage in aryl alkyl sulfides is also susceptible to a range of chemical transformations, most notably oxidation and photochemical reactions.

The sulfur atom in a thioether can exist in various oxidation states. The selective oxidation of aryl alkyl sulfides to the corresponding sulfoxides and sulfones is a significant transformation in organic synthesis, as these oxidized sulfur compounds are valuable intermediates. researchgate.netnih.gov

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally friendly oxidant. nih.gov The reaction can be carried out under transition-metal-free conditions, often in the presence of an acid like glacial acetic acid, to afford sulfoxides in high yields. nih.gov Over-oxidation to the sulfone can be a competing reaction, and careful control of reaction conditions such as temperature, time, and the stoichiometry of the oxidant is often necessary to achieve high selectivity for the sulfoxide (B87167). nih.gov

Other catalytic systems, such as those based on titanium, niobium, or iron, have also been developed for the selective oxidation of sulfides. researchgate.net For instance, a recyclable heterogeneous catalyst of titanium sulfate (B86663) supported on graphene oxide foam has been shown to efficiently catalyze the oxidation of aryl alkyl sulfides to sulfoxides using hydrogen peroxide. researchgate.net Microbial oxidation offers an alternative route to optically active sulfoxides. oup.com

The table below lists several methods for the oxidation of aryl alkyl sulfides.

Oxidizing SystemProduct(s)Key FeaturesReference
Hydrogen Peroxide / Glacial Acetic AcidSulfoxides"Green" and transition-metal-free conditions, high yields (90-99%). nih.gov
Ti(SO₄)₂@GOF / Hydrogen PeroxideSulfoxidesRecyclable, heterogeneous catalyst for efficient and selective oxidation under mild conditions. researchgate.net
O₂/AirSulfoxides or SulfonesA practical and switchable method where the product selectivity is controlled by the reaction temperature. acs.org
Corynebacterium equi IFO 3730 (Microbial Oxidation)Optically Active Sulfoxides and SulfonesProvides sulfoxides with high optical purity. oup.com
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxides and SulfonesA common reagent for the oxidation of sulfides; the extent of oxidation can be controlled by the stoichiometry of m-CPBA. nih.gov

The photochemistry of sulfoxides has been a subject of study for several decades. taylorfrancis.com Aromatic sulfoxides, upon irradiation with UV light, can undergo a variety of reactions, including deoxygenation, stereomutation, and cleavage reactions. taylorfrancis.comiastate.edu

One of the characteristic photochemical reactions of sulfoxides is the cleavage of the carbon-sulfur bond. acs.org This can lead to the formation of sulfenic esters as intermediates. The photochemistry of sulfoxides can be complex, with multiple reaction pathways often competing. These pathways can include α-cleavage and hydrogen abstraction. iastate.edu

For example, the photolysis of dibenzothiophene (B1670422) sulfoxide can result in the formation of dibenzothiophene (the deoxygenated product) and oxidized solvent molecules. iastate.edu The nature of the solvent can significantly influence the outcome of the reaction. The active oxidizing agent in some of these reactions is proposed to be atomic oxygen or a related species. iastate.edu The reaction of sulfides with singlet oxygen can also lead to the formation of sulfoxides and other oxidized products through various intermediates. tandfonline.com

Modifications of the Phenylmethyl Moiety

The phenylmethyl (benzyl) moiety within the structure of Phenol, 4-[[(phenylmethyl)thio]methyl]- presents several avenues for chemical modification. These transformations can be broadly categorized into reactions involving the cleavage of the carbon-sulfur bond, oxidation of the sulfur atom, and substitution on the aromatic ring of the benzyl (B1604629) group. Such modifications are crucial for the synthesis of new derivatives with potentially altered chemical and biological properties.

Cleavage of the Benzyl-Sulfur Bond:

The bond connecting the benzylic carbon to the sulfur atom is susceptible to cleavage under various conditions. This reaction effectively removes the entire phenylmethyl group, yielding 4-(mercaptomethyl)phenol (B13353333). This transformation is significant as benzyl thioethers are commonly employed as protecting groups for thiols in organic synthesis due to their stability and selective deprotection methods.

Reductive cleavage is a common method for debenzylation. This can be achieved through catalytic hydrogenation, typically using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This process is clean and efficient, yielding toluene (B28343) as a byproduct. Another reductive method involves the use of dissolving metals, such as sodium in liquid ammonia (B1221849) (a Birch reduction), although this method is less common due to the harsh conditions required.

Chemical reagents can also effect the cleavage of the benzyl-sulfur bond. A highly effective and mild method utilizes dibutylmagnesium (B73119) in the presence of a catalytic amount of titanocene (B72419) dichloride. This methodology is applicable to both aromatic and aliphatic benzyl thioethers. The reaction is presumed to proceed through a radical mechanism.

Oxidation of the Thioether:

Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂), can selectively oxidize the thioether to the corresponding sulfoxide, Phenol, 4-[[(phenylmethyl)sulfinyl]methyl]-.

Stronger oxidizing agents, such as excess hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the thioether or the intermediate sulfoxide to the sulfone, Phenol, 4-[[(phenylmethyl)sulfonyl]methyl]-.

Substitution on the Phenyl Ring of the Phenylmethyl Group:

The phenyl ring of the benzyl moiety can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com The thioether group is generally considered to be an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho (2' and 6') and para (4') to the methylene-sulfur linkage. However, the reactivity of the ring is somewhat deactivated by the electron-withdrawing nature of the thioether.

Standard electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. youtube.com These reactions might be less efficient due to potential complexation of the Lewis acid with the sulfur atom of the thioether.

The specific conditions for these reactions would need to be carefully optimized to achieve the desired substitution pattern and to avoid side reactions involving the other functional groups present in the molecule, such as the phenolic hydroxyl group.

Table 1: Summary of Potential Modifications of the Phenylmethyl Moiety

Reaction TypeReagents/ConditionsProduct Moiety
C-S Bond Cleavage H₂, Pd/C-CH₂SH
Na, liq. NH₃-CH₂SH
Bu₂Mg, Cp₂TiCl₂-CH₂SH
Oxidation NaIO₄ or H₂O₂ (1 eq.)-CH₂-S(O)-Ph
m-CPBA or H₂O₂ (excess)-CH₂-SO₂-Ph
Aromatic Substitution Br₂, FeBr₃-CH₂-S-C₆H₄Br
HNO₃, H₂SO₄-CH₂-S-C₆H₄NO₂
H₂SO₄, SO₃-CH₂-S-C₆H₄SO₃H

Elucidation of Reaction Mechanisms and Kinetic Profiles for Phenol, 4 Phenylmethyl Thio Methyl Synthesis and Transformations

Detailed Mechanistic Pathways for C-S and C-C Bond Formation

The synthesis of Phenol (B47542), 4-[[(phenylmethyl)thio]methyl]-, and related thioethers involves intricate mechanistic pathways crucial for understanding reaction outcomes and optimizing synthetic strategies. The formation of key carbon-sulfur (C-S) and carbon-carbon (C-C) bonds is governed by principles of nucleophilic and electrophilic interactions, intermediate stability, and reaction kinetics.

Analysis of Nucleophilic Aromatic Substitution Mechanisms in Phenol Derivatization

While electrophilic substitution is more common for phenols due to the electron-rich nature of the benzene (B151609) ring, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is activated by strongly electron-withdrawing groups (EWGs). wikipedia.orgchemistrysteps.comlibretexts.org The synthesis of phenol derivatives can proceed through such mechanisms, although direct thiophenylmethylation of phenol typically follows an electrophilic pathway.

The most prevalent mechanism for SNAr is the addition-elimination mechanism . chemistrysteps.com This two-step process begins with the attack of a nucleophile on the carbon atom bearing the leaving group. libretexts.org This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.comlibretexts.org For the reaction to proceed, the aromatic ring must be substituted with EWGs, such as nitro groups (NO₂), positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.orglibretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Another, less common pathway is the elimination-addition mechanism , which involves a highly reactive benzyne (B1209423) intermediate. libretexts.org This mechanism is favored when very strong bases are used and does not necessarily require the presence of EWGs on the ring. chemistrysteps.comlibretexts.org

The SNAr mechanism differs significantly from SN1 and SN2 reactions. An SN2-type backside attack is sterically hindered by the benzene ring, and the formation of a highly unstable aryl cation makes the SN1 pathway unfavorable. wikipedia.orgchemistrysteps.com

Table 1: Comparison of Nucleophilic Substitution Mechanisms

Feature SNAr (Addition-Elimination) Benzyne (Elimination-Addition) SN2 SN1
Substrate Aryl halide with ortho/para EWGs Aryl halide Alkyl halide Tertiary/secondary alkyl halide
Key Intermediate Meisenheimer complex (anionic) Benzyne (neutral, highly reactive) None (concerted) Carbocation
Requirement Strong EWGs for stabilization Very strong base Good nucleophile, unhindered substrate Stable carbocation formation

| Stereochemistry | Not applicable at the aromatic center | Not applicable | Inversion of configuration | Racemization |

Investigation of Thiophenylmethylation Reaction Mechanisms

The direct synthesis of Phenol, 4-[[(phenylmethyl)thio]methyl]- and similar structures often involves the thiophenylmethylation of phenols. Research into this reaction suggests a mechanism involving an electrophilic attack on the activated phenol ring. researchgate.net

A plausible reaction sequence involves the initial formation of a thiophenylmethylium cation (or a related electrophilic species) from benzyl (B1604629) mercaptan and formaldehyde (B43269), often under acidic conditions. researchgate.net This cation then acts as the electrophile in an electrophilic aromatic substitution reaction with phenol. researchgate.net

The mechanism can be outlined as follows:

Formation of the Electrophile: Benzyl mercaptan (phenylmethanethiol) reacts with protonated formaldehyde.

Generation of the Thiophenylmethylium Cation: The intermediate from step 1 loses water to form the resonance-stabilized thiophenylmethylium cation.

Electrophilic Attack: The highly activated phenol ring, a nucleophile, attacks the electrophilic thiophenylmethylium cation. The hydroxyl group of phenol strongly directs the substitution to the ortho and para positions. mlsu.ac.inbyjus.com

Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the final 4-(benzylthiomethyl)phenol product. researchgate.net

Experimental evidence, such as monitoring the reaction via LC-ESIMS, has supported the formation of the thiophenylmethylium cation as a key intermediate in similar thiomethylation reactions. researchgate.netresearchgate.net

Mechanisms of Conjugate Addition Reactions involving Organosulfur Reagents

The formation of C-S bonds can also be achieved through the conjugate addition of sulfur nucleophiles to α,β-unsaturated carbonyl compounds. This reaction, often referred to as a sulfa-Michael addition or 1,4-addition, is a powerful and atom-efficient method for creating thioethers. acs.orgacsgcipr.org

The mechanism of conjugate addition is initiated by the attack of a nucleophile, such as a thiolate anion, at the β-carbon of the α,β-unsaturated system. wikipedia.orglibretexts.org This position is electrophilic due to the resonance effect of the electron-withdrawing carbonyl group. masterorganicchemistry.com

The key steps are:

Nucleophilic Attack: The soft sulfur nucleophile preferentially attacks the soft electrophilic β-carbon of the conjugated system. wikipedia.org

Formation of an Enolate Intermediate: The attack results in the formation of a resonance-stabilized enolate anion, with the negative charge delocalized between the α-carbon and the oxygen atom. wikipedia.orgmasterorganicchemistry.com

Protonation: The enolate intermediate is then protonated, typically on the α-carbon, which after tautomerization yields the final saturated carbonyl compound containing the newly formed C-S bond. wikipedia.orglibretexts.org

This type of reaction is highly regioselective for 1,4-addition, especially with weak bases and soft nucleophiles like thiols. acsgcipr.orglibretexts.org Stronger, harder nucleophiles like Grignard reagents tend to favor 1,2-addition (direct attack at the carbonyl carbon). masterorganicchemistry.com

Kinetic Analysis and Selectivity Control

Controlling the selectivity of reactions leading to phenol thioethers is paramount for efficient synthesis. This involves managing regioselectivity to direct substituents to the desired position on the phenol ring and controlling stereochemistry when chiral centers are involved.

Regioselectivity in Phenol Substitution Reactions

In the synthesis of Phenol, 4-[[(phenylmethyl)thio]methyl]-, the key challenge is controlling the position of the incoming benzylthiomethyl group on the phenol ring. This is a matter of regioselectivity in an electrophilic aromatic substitution reaction.

The hydroxyl (-OH) group of phenol is a powerful activating group and an ortho, para-director. mlsu.ac.inbyjus.comchemistrysteps.com This is due to the resonance stabilization of the carbocation intermediate (the arenium ion) formed during the electrophilic attack. The lone pairs on the oxygen atom can delocalize into the ring, providing significant stabilization when the attack occurs at the ortho or para positions. byjus.com

Several factors influence the ratio of ortho to para products:

Steric Hindrance: The para position is generally less sterically hindered than the ortho positions, which are adjacent to the bulky hydroxyl group. Therefore, the para-substituted product is often the major product, especially with large electrophiles. mlsu.ac.in

Temperature: Reaction temperature can influence the product distribution. At lower temperatures, the reaction may be under kinetic control, favoring the faster-forming isomer (often ortho). At higher temperatures, the reaction is under thermodynamic control, favoring the more stable isomer (often para). mlsu.ac.in For example, in the sulfonation of phenol, the ortho isomer is favored at room temperature, while the para isomer predominates at 100°C. mlsu.ac.in

Solvent: The polarity of the solvent can affect regioselectivity. Halogenation of phenol in a polar solvent like water leads to polysubstitution, whereas using a non-polar solvent like carbon disulfide (CS₂) can limit the reaction to monosubstitution, yielding a mixture of ortho and para isomers. mlsu.ac.inbyjus.com

Table 2: Factors Influencing Regioselectivity in Phenol Electrophilic Substitution

Factor Effect on Ortho/Para Ratio Rationale
Steric Bulk of Electrophile Increased bulk favors para substitution Reduced steric hindrance at the para position.
Temperature Higher temperature often favors para substitution Thermodynamic control favors the more stable para isomer. mlsu.ac.in
Solvent Polarity Non-polar solvents can increase control Can limit the extent of reaction and influence isomer distribution. byjus.com

| Presence of Lewis Acids | Can alter electrophile reactivity and steric demands | Coordination with reactants can influence the reaction pathway. |

Stereochemical Aspects in Thioether Synthesis

When the synthesis of a thioether involves the formation of a new chiral center, controlling the stereochemistry becomes critical. A common method for thioether synthesis is the nucleophilic substitution (SN2) reaction between a thiolate and an alkyl halide. nih.govmasterorganicchemistry.com

The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). nih.govmasterorganicchemistry.com This process leads to a predictable and well-defined stereochemical outcome: inversion of configuration at the electrophilic carbon center. nih.govorganic-chemistry.org If the carbon atom bearing the leaving group is a stereocenter, its absolute configuration will be inverted in the resulting thioether product.

This stereospecificity is a highly valuable feature of the SN2 reaction for asymmetric synthesis. nih.gov However, the SN2 pathway is sensitive to steric hindrance. As steric crowding at the reaction center increases (primary < secondary < tertiary alkyl halide), the rate of the SN2 reaction decreases, and competing reactions like SN1 substitution and elimination become more favorable. nih.gov For tertiary substrates, SN2 displacement is generally not observed. nih.gov Therefore, for the stereocontrolled synthesis of thioethers, primary or secondary electrophiles are typically employed. organic-chemistry.orgresearchgate.net

Lack of Specific Research Data Precludes In-Depth Analysis of Phenol, 4-[[(phenylmethyl)thio]methyl]-

A thorough investigation of scientific literature reveals a significant gap in detailed research specifically concerning the synthesis and transformation of the chemical compound Phenol, 4-[[(phenylmethyl)thio]methyl]- . While general synthetic methods for thioethers and the alkylation of phenols are well-documented, specific studies detailing the reaction mechanisms, kinetic profiles, and the nuanced influence of catalysts and reaction conditions for this particular compound are not presently available in the public domain.

The synthesis of aryl thioethers, a class to which Phenol, 4-[[(phenylmethyl)thio]methyl]- belongs, can be approached through various established chemical pathways. These often involve the reaction of a thiol with an electrophile, such as an alkyl halide, in the presence of a base. For the target compound, a plausible synthetic route would involve the S-alkylation of 4-(mercaptomethyl)phenol (B13353333) with a benzyl halide (like benzyl chloride) or the reaction of a p-cresol (B1678582) derivative with a benzylthio-containing reagent.

General principles of thioether synthesis suggest that the choice of catalyst and reaction conditions plays a critical role in directing the reaction pathway, influencing yield, selectivity, and reaction rate. Catalysts in such reactions can range from simple bases to complex transition metal systems or organocatalysts, each potentially offering a different mechanistic route.

For instance, in related thioether syntheses, base catalysts are fundamental for deprotonating the thiol, thereby generating a more nucleophilic thiolate anion which then attacks the electrophilic carbon of the benzyl group. The choice of base (e.g., sodium hydroxide, potassium carbonate) and solvent can significantly impact the reaction's efficiency.

Phase-transfer catalysis is another relevant technique, particularly when dealing with reactants that have low mutual solubility. Catalysts like quaternary ammonium (B1175870) salts can facilitate the transfer of the thiolate anion from an aqueous phase to an organic phase containing the benzyl halide, thereby accelerating the reaction.

Acid catalysis can also be employed, especially in reactions involving alcohols as the alkylating agent, proceeding via activation of the hydroxyl group to form a good leaving group. Metal-based catalysts, including those based on copper, palladium, or nickel, are known to be highly effective for forming carbon-sulfur bonds, often proceeding through oxidative addition and reductive elimination pathways. These catalytic systems can offer high selectivity and tolerate a wide range of functional groups.

The reaction conditions, including temperature, solvent, and reactant concentrations, would be expected to have a profound effect on the synthesis of Phenol, 4-[[(phenylmethyl)thio]methyl]-. Temperature influences the reaction rate, with higher temperatures generally leading to faster reactions, but potentially also to the formation of undesired byproducts. The solvent's polarity and proticity can affect the solubility of reactants and stabilize transition states, thereby influencing the reaction pathway.

However, without specific experimental data and detailed research findings for Phenol, 4-[[(phenylmethyl)thio]methyl]-, any discussion on the precise control of its synthesis pathways remains speculative. The creation of detailed data tables illustrating the influence of various catalysts and conditions on yield and selectivity is not possible. Authoritative scientific discourse requires a foundation of empirical evidence, which is currently lacking for this specific compound. Further experimental research is necessary to elucidate the specific reaction mechanisms and kinetic profiles governing the synthesis and transformations of Phenol, 4-[[(phenylmethyl)thio]methyl]-.

Computational and Theoretical Chemistry Studies of Phenol, 4 Phenylmethyl Thio Methyl and Analogues

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide profound insights into the electronic properties of molecules, which are fundamental to understanding their reactivity and behavior. For Phenol (B47542), 4-[[(phenylmethyl)thio]methyl]- and its analogues, methods like Density Functional Theory (DFT) are employed to model the electronic structure with high accuracy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For a representative analogue, 4-hydroxythiophenol , DFT calculations have been performed to determine its electronic structure. The energetic positions of the uppermost occupied molecular orbitals have been elucidated, providing a picture of the electron distribution. d-nb.info

Table 1: Frontier Orbital Energies for 4-hydroxythiophenol (Analogue)

Molecular Orbital Energy (eV)
HOMO (Value not specified in abstract)
LUMO (Value not specified in abstract)
HOMO-LUMO Gap (Value not specified in abstract)

Note: Specific energy values from the full study would be required for a complete table.

The analysis of the molecular orbitals of 4-hydroxythiophenol reveals that the HOMO is associated with the sulfur atom, indicating that this is a likely site for electrophilic attack. d-nb.info The distribution of these frontier orbitals across the molecule is key to predicting how it will interact with other chemical species.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wave function into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. This analysis provides information about the charge distribution on each atom, revealing the electrophilic and nucleophilic centers within the molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For thiophenol derivatives, MEP mapping has been used to identify the nucleophilic and electrophilic sites. researchgate.net In the case of Phenol, 4-[[(phenylmethyl)thio]methyl]-, an MEP map would likely show negative potential around the phenolic oxygen and the sulfur atom due to their lone pairs of electrons, highlighting them as key sites for interaction with electrophiles. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its acidic nature.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. These theoretical predictions can be compared with experimental data to confirm the structure of a compound and to gain a deeper understanding of its vibrational and electronic properties.

Theoretical IR spectra can be calculated using quantum chemical methods. By calculating the vibrational frequencies of a molecule, a theoretical spectrum can be generated that can be compared to an experimental IR spectrum. This comparison aids in the assignment of the observed absorption bands to specific vibrational modes of the molecule.

For the analogue benzyl (B1604629) phenyl sulfide (B99878) , experimental IR spectra are available. nih.gov A computational study would involve optimizing the geometry of the molecule and then performing a frequency calculation. The calculated vibrational frequencies would correspond to the various stretching and bending modes of the C-H, C-C, C-S, and other bonds in the molecule. For instance, the characteristic C-S stretching vibrations would be identified, along with the aromatic C-H and C=C stretching frequencies.

Table 2: Predicted vs. Experimental IR Frequencies for Benzyl Phenyl Sulfide (Analogue)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
Aromatic C-H stretch (Data not available) ~3060
CH₂ stretch (Data not available) ~2920
Aromatic C=C stretch (Data not available) ~1580, 1480, 1440
C-S stretch (Data not available) (Typically weak, in fingerprint region)

Note: This table is illustrative. Specific calculated values would be obtained from a dedicated computational study.

Theoretical calculations of NMR chemical shifts are an invaluable tool for structural elucidation. By calculating the magnetic shielding of each nucleus in a molecule, its chemical shift can be predicted. These predicted shifts can then be compared to experimental NMR data to confirm or propose a chemical structure.

Experimental ¹H and ¹³C NMR data are available for the analogue benzyl phenyl sulfide . nih.govrsc.orgrsc.org A computational study would involve calculating the NMR shielding tensors for each hydrogen and carbon atom in the molecule. These values are then referenced against a standard (like tetramethylsilane, TMS) to obtain the chemical shifts.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for Benzyl Phenyl Sulfide (Analogue)

Proton Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
-CH₂- (Data not available) ~4.1
Phenyl-H (para) (Data not available) ~7.2-7.4
Phenyl-H (ortho, meta) (Data not available) ~7.2-7.4

Note: This table is illustrative. Specific calculated values would be obtained from a dedicated computational study.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Benzyl Phenyl Sulfide (Analogue)

Carbon Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
-CH₂- (Data not available) ~38.5
Phenyl-C (ipso, attached to S) (Data not available) ~137.1
Phenyl-C (para) (Data not available) ~127.0
Phenyl-C (ortho, meta) (Data not available) ~128.8, 129.1

Note: This table is illustrative. Specific calculated values would be obtained from a dedicated computational study.

Predicted Electronic Absorption (UV-Vis) Spectra

The electronic absorption properties of phenolic and thioether compounds, including analogues of Phenol, 4-[[(phenylmethyl)thio]methyl]-, have been effectively investigated using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a prominent quantum chemical calculation method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govelixirpublishers.com This approach allows for the calculation of excitation energies and corresponding maximum absorption wavelengths (λmax), providing insights into the electronic transitions occurring within the molecule. mdpi.com

Phenolic compounds inherently contain π-conjugated systems with hydroxyl groups that strongly absorb UV light, primarily due to π → π* electronic transitions. researchgate.net For complex molecules, the UV-Vis spectrum arises from the absorption of light by electrons that are excited to higher energy levels. mdpi.com Theoretical calculations, often performed using methods like B3LYP with basis sets such as 6-311+G(d,p), can simulate these spectra. nih.govelixirpublishers.com The calculated spectra are then compared with experimental data to validate the computational model. nih.gov For example, in studies of flavonoids, a good agreement between experimental and calculated absorption wavelengths has been observed. mdpi.com

Below is a hypothetical data table illustrating the kind of results obtained from a TD-DFT calculation for an analogous compound, based on typical findings in the literature for aromatic thioethers and phenols.

Table 1: Predicted UV-Vis Spectral Data for an Analogous Benzyl Thioether Phenol Derivative This table is illustrative and based on typical computational results for similar structures.

Calculated λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
2850.45HOMO -> LUMO
2500.21HOMO-1 -> LUMO
2200.18HOMO -> LUMO+1

Conformational Analysis and Intermolecular Interactions

The structure and stability of benzyl thioethers are influenced by various non-covalent interactions, including those between the aromatic fragments and the sulfide sulfur atom. Bivalent sulfur atoms in thioethers possess two areas of positive electrostatic potential, which are a consequence of the low-lying σ* orbitals associated with the C–S bonds. acs.org These regions can interact favorably with electron donors. acs.org

In molecules like Phenol, 4-[[(phenylmethyl)thio]methyl]-, several types of intramolecular interactions involving the sulfur atom can occur:

Sulfur–Aromatic Interactions: These can involve the interaction of the sulfur atom's lone pairs with the π-system of the aromatic rings. These interactions, which extend beyond simple hydrophobic effects, are increasingly recognized for their role in molecular conformation. acs.org

Intramolecular π-π Stacking: The two phenyl rings in the molecule can engage in stacking interactions, which have been quantified in similar molecules like dibenzyl ketone to have a stabilizing enthalpic effect. rsc.org

Computational methods such as Natural Bond Orbital (NBO) analysis can be employed to understand the nature of these interactions, revealing electron delocalization from non-bonding orbitals that contributes to conformational preferences. researchgate.netnih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis is another tool used to examine weak non-covalent interactions and electron density delocalization. chemrxiv.org The strength and geometry of these interactions are critical in determining the molecule's preferred three-dimensional shape. acs.org

The flexibility of the thioether linkage in benzyl thioethers allows for the existence of multiple conformers. Computational studies on analogous molecules like benzyl methyl ether have revealed the coexistence of several stable conformers, which differ by the dihedral angles of the side chain relative to the benzene (B151609) ring. researchgate.netnih.gov For Phenol, 4-[[(phenylmethyl)thio]methyl]-, the key dihedral angles would be around the C(aromatic)-CH2-S and CH2-S-CH2 bonds.

Quantum chemical calculations can map the potential energy surface of the molecule to identify energy minima corresponding to stable conformers and the transition states that separate them. usda.gov For instance, studies on benzyl methyl ether identified three coexisting conformers, and vibrational analysis helped to distinguish them as one gauche- and two trans-conformers with respect to the CCOC dihedral angle. nih.gov A similar conformational landscape would be expected for benzyl thioethers, governed by the interplay of steric hindrance and weak intramolecular interactions as described in the previous section. The relative stability of these conformers is determined by their calculated energies, with the most stable conformer being the most populated at equilibrium. researchgate.net

Global reactivity descriptors, derived from Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity and stability of molecules. ekb.eg These parameters are calculated based on the energies of the frontier molecular orbitals, HOMO and LUMO. mdpi.comresearchgate.net

Key global reactivity parameters include:

Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. researchgate.net Hard molecules have a large HOMO-LUMO energy gap and are generally less reactive. researchgate.net It is calculated as η = (I - A) / 2, where I is the ionization potential and A is the electron affinity.

Chemical Softness (S): This is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and higher reactivity. researchgate.netresearchgate.net Soft molecules have a small HOMO-LUMO gap. researchgate.net

Electronegativity (χ): This describes the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): This parameter quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(I+A)/2). researchgate.net

A high value of chemical hardness implies high stability and low reactivity, while a high value of softness suggests higher reactivity. researchgate.net These descriptors provide a quantitative basis for comparing the reactivity of Phenol, 4-[[(phenylmethyl)thio]methyl]- with its analogues and other compounds. ekb.eg

Table 2: Representative Global Reactivity Descriptors Calculated via DFT This table is illustrative, providing typical definitions and interpretations for parameters relevant to the target compound.

ParameterFormulaInterpretation
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity; a smaller gap suggests higher reactivity. nih.gov
Chemical Hardness (η)(I - A) / 2Resistance to charge transfer; high hardness implies high stability. researchgate.net
Chemical Softness (S)1 / ηMeasure of polarizability; high softness implies high reactivity. researchgate.netresearchgate.net
Electronegativity (χ)(I + A) / 2Electron-attracting power. ekb.eg
Electrophilicity Index (ω)μ² / (2η)Capacity to accept electrons; a measure of electrophilic character. researchgate.net

I = Ionization Potential (≈ -EHOMO); A = Electron Affinity (≈ -ELUMO); μ = Chemical Potential

Catalysis in the Synthesis and Reactions of Phenol, 4 Phenylmethyl Thio Methyl

Homogeneous Catalysis Approaches

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful toolkit for the precise synthesis and modification of phenolic compounds. These methods are characterized by high activity and selectivity under often mild reaction conditions.

The introduction of a thiophenylmethyl group onto a phenol (B47542), a key step in forming the target compound's core structure, can be effectively catalyzed by acids. A facile and efficient protocol utilizes trifluoroacetic acid (TFA) in a one-pot, three-component reaction involving a phenol, a thiol (like thiophenol), and formaldehyde (B43269) in an aqueous medium. researchgate.net

The reaction mechanism is believed to proceed through the formation of a highly reactive thiophenylmethylium cation intermediate. This electrophile then attacks the electron-rich aromatic ring of the phenol. researchgate.net For phenols like o-cresol (B1677501), this electrophilic substitution occurs at the available ortho and para positions (4 and 6 positions), leading to a mixture of mono- and di-substituted products. researchgate.net The use of an aqueous medium and metal-free conditions highlights the protocol's advantages in terms of environmental considerations. researchgate.net

Table 1: Lewis Acid Catalyzed Thiophenylmethylation of o-Cresol

Reactants Catalyst Conditions Major Products
o-Cresol, Thiophenol, Formaldehyde 0.1% TFA in water 80°C, 4 h 2-Methyl-4,6-bis[[(phenylmethyl)thio]methyl]phenol, 2-Methyl-4-[[(phenylmethyl)thio]methyl]phenol

Data sourced from research on trifluoroacetic acid-catalyzed reactions. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for various chemical transformations, including conjugate additions. While direct organocatalytic synthesis of Phenol, 4-[[(phenylmethyl)thio]methyl]- is not prominently documented, the principles of organocatalytic conjugate addition are highly relevant for its potential reactions. For instance, the phenolic hydroxyl group or a precursor thiol could act as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst.

Cinchona alkaloid-derived thiourea (B124793) organocatalysts have proven effective in catalyzing the conjugate addition of various nucleophiles to enones with high yields and enantioselectivities under mild conditions. nih.gov This methodology provides an efficient route to versatile chemical building blocks. nih.gov In a hypothetical scenario, an organocatalyst could activate an α,β-unsaturated system, facilitating its reaction with a sulfur or oxygen nucleophile related to the target compound, thereby creating new carbon-sulfur or carbon-oxygen bonds. Recently, a thiol-free organocatalytic protocol has been developed to synthesize aryl alkyl thioethers from inexpensive alcohols and aryl chlorides under mild, photochemical conditions, using tetramethylthiourea (B1220291) as a sulfur source. nih.govfigshare.com

Transition metal catalysis is fundamental to modern organic synthesis, offering unparalleled efficiency in forming carbon-carbon and carbon-heteroatom bonds. These methods are crucial for both the synthesis of the initial phenol ring and its subsequent, highly specific derivatization. nih.govbeilstein-journals.org

Historically, phenol synthesis involved harsh methods like benzene (B151609) sulfonation. beilstein-journals.org Modern approaches often rely on transition-metal-catalyzed C-O coupling reactions or C-H hydroxylation, which offer broader substrate scope and milder conditions. beilstein-journals.org Catalysts based on palladium and copper are widely used to convert aryl halides into phenols. beilstein-journals.org For instance, Pd2dba3 with a biphenylphosphine ligand can convert a range of aryl bromides and chlorides to the corresponding phenols in high yields. beilstein-journals.org

For derivatization, transition-metal-catalyzed C-H functionalization is a powerful tool for introducing substituents at specific positions on the phenol ring. researchgate.netrsc.org This is particularly relevant for creating the para-substituted pattern of Phenol, 4-[[(phenylmethyl)thio]methyl]-. Ruthenium catalysts, such as [RuCl2(p-cymene)]2, have been used for the para-selective hydroxylation of methoxyphenols. nih.gov Similarly, palladium catalysts are employed in the ortho-hydroxylation of various arenes, directed by groups like pyridines, benzothiazoles, and benzimidazoles. beilstein-journals.org The development of these site-selective reactions is of great importance for the efficient synthesis of complex phenolic structures. researchgate.netrsc.org

Table 2: Examples of Transition Metal-Catalyzed Phenol Functionalization

Catalyst System Reaction Type Selectivity Reference
Pd2dba3 / Biphenylphosphine C-O Coupling (Phenol Synthesis) N/A beilstein-journals.org
[RuCl2(p-cymene)]2 / PhI(TFA)2 C-H Hydroxylation Para-selective nih.gov
Pd(OAc)2 / Directing Group C-H Hydroxylation Ortho-selective beilstein-journals.org
CuSO4·5H2O / L-sodium ascorbate C-O Coupling (Phenol Synthesis) N/A beilstein-journals.org

Heterogeneous Catalysis and Biocatalysis

Moving away from soluble catalysts, heterogeneous and biocatalytic systems offer advantages such as ease of catalyst separation and reuse, contributing to more sustainable chemical processes.

The alkylation of phenols is a cornerstone of industrial chemistry, often accomplished using solid acid catalysts. These materials, such as zeolites and amorphous silica-alumina, provide acidic sites on a solid support, facilitating electrophilic aromatic substitution while avoiding the corrosion and disposal issues of homogeneous acids like H2SO4 or AlCl3. researchgate.netwhiterose.ac.uk

Zeolites, with their well-defined pore structures and tunable acidity, are particularly effective. researchgate.net Large-pore zeolites like BEA, FAU (H-USY), and MOR are active catalysts for the liquid-phase alkylation of phenol with olefins such as 1-octene. iitm.ac.in The reaction can lead to both C-alkylation (forming alkylphenols) and O-alkylation (forming phenyl ethers). iitm.ac.inconfex.com The distribution of Brønsted and Lewis acid sites on the catalyst surface influences the reaction pathway and product selectivity. confex.comrsc.orgconicet.gov.ar For example, in the alkylation of phenol with tert-butyl alcohol, Zeolite Beta has shown high activity, and the selectivity can be influenced by reaction parameters like temperature and reactant ratios. researchgate.net The steric constraints within the zeolite pores can also dictate the regioselectivity, favoring the formation of para-substituted products over ortho-isomers. iitm.ac.in

Table 3: Performance of Zeolite Catalysts in Phenol Alkylation

Catalyst Alkylating Agent Key Observation Reference
H-BEA, H-USY, H-MOR 1-Octene Activity Order: BEA > FAU > MOR iitm.ac.in
H-MCM-22 Methanol High phenol conversion, moderate anisole (B1667542) selectivity begellhouse.com
H-beta Methanol High anisole (O-alkylation) selectivity begellhouse.com
Zr-containing Beta tert-Butanol Brønsted sites dominate activity; produces 2,4-DTBP rsc.org

Biocatalysis utilizes enzymes to perform chemical transformations, often with high specificity and under environmentally benign conditions. In the context of phenols, oxidative enzymes like laccases and peroxidases are of significant interest. core.ac.uk These enzymes catalyze the one-electron oxidation of phenolic compounds to form phenoxy radicals. core.ac.uknih.gov

Laccases, which are multi-copper oxidases, use molecular oxygen as the oxidant, while peroxidases, such as horseradish peroxidase (HRP), require hydrogen peroxide. core.ac.ukresearchgate.net The resulting phenoxy radicals are highly reactive and can undergo non-enzymatic coupling reactions to form dimers, oligomers, or high molecular weight polymers. nih.govmdpi.com This process of enzymatic polymerization offers a green alternative to traditional methods that often use toxic reagents like formaldehyde. acs.org The structure and properties of the resulting polymers can be controlled by adjusting the reaction conditions. acs.org While this process is primarily used for polymerization, the initial enzymatic oxidation step is a key reaction of the phenol moiety.

The advantages of enzymatic polymerization include:

Reactions occur in the absence of toxic reagents. acs.org

A wide variety of phenol monomers can be polymerized. acs.org

Selective polymerization is possible for multifunctional phenols. acs.org

The final polymer structure and solubility can be controlled. acs.org

Future Research Directions and Unexplored Avenues for Phenol, 4 Phenylmethyl Thio Methyl

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable practices. Future research on the synthesis of Phenol (B47542), 4-[[(phenylmethyl)thio]methyl]- should prioritize the development of environmentally benign methodologies.

Current synthetic approaches to similar thioethers often rely on traditional methods that may involve harsh reagents and generate significant waste. taylorandfrancis.com A promising green alternative for the synthesis of the methylthiomethyl ether moiety is the use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a methylthiomethyl source in a catalyst-free reaction. nih.govrsc.org This approach, which can be extended to phenols, offers a more sustainable route by avoiding toxic reagents. nih.govrsc.org

Future research could focus on adapting and optimizing such methods for the specific synthesis of Phenol, 4-[[(phenylmethyl)thio]methyl]-. This would involve exploring reaction conditions, such as temperature and reaction time, to maximize yield and purity while minimizing energy consumption and waste generation. The use of bio-based solvents and renewable starting materials could further enhance the green credentials of the synthesis. rsc.org For instance, lignin, a natural polymer rich in phenolic structures, could be investigated as a potential feedstock.

Table 1: Comparison of Potential Synthetic Routes for Phenol, 4-[[(phenylmethyl)thio]methyl]-

MethodReagentsSolventCatalystKey Advantages
Traditional Williamson Ether Synthesis p-Cresol (B1678582), Benzyl (B1604629) chloride, Sodium HydrideTHFNoneHigh yield
Pummerer Rearrangement p-Cresol, DMSO, Acetic AnhydrideAcetic AnhydrideNoneAvoids MTM halides
Catalyst-Free Methylthiomethylation p-Cresol, DMSODMSONoneCatalyst-free, atom-economical
Photocatalytic Thiol-Ene Reaction 4-Vinylphenol, PhenylmethanethiolAcetonitrileOrganic DyeMild conditions, high functional group tolerance

This table presents hypothetical data for illustrative purposes.

Precision Synthesis for Stereoselective Control

The introduction of chirality into a molecule can have a profound impact on its biological activity and material properties. While Phenol, 4-[[(phenylmethyl)thio]methyl]- is achiral, derivatives with stereocenters could be of significant interest. Future research should explore precision synthetic methods to achieve stereoselective control.

Enzymatic synthesis offers a powerful tool for creating chiral molecules with high enantiomeric excess. nih.govpharmasalmanac.com Biocatalytic approaches, such as the use of lipases for kinetic resolution or oxidoreductases for asymmetric reduction of a precursor ketone, could be employed to synthesize chiral analogues of Phenol, 4-[[(phenylmethyl)thio]methyl]-. researchgate.netresearchgate.net The field of enzymatic phenol coupling, although still developing, also presents opportunities for creating complex chiral structures. rsc.org

Chemo-enzymatic strategies, which combine the strengths of traditional organic synthesis and biocatalysis, could also be a fruitful area of investigation. For example, a prochiral precursor could be synthesized chemically and then subjected to an enzymatic desymmetrization step to introduce chirality.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of Phenol, 4-[[(phenylmethyl)thio]methyl]- is essential for its future development. Advanced spectroscopic techniques will play a crucial role in its characterization.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will be fundamental for elucidating the precise molecular structure. amazonaws.com Fourier-Transform Infrared (FT-IR) spectroscopy will provide information about the functional groups present, such as the phenolic -OH and the C-S bond of the thioether. amazonaws.com Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule. amazonaws.com

For unambiguous structure determination, single-crystal X-ray diffraction would be the gold standard, providing detailed information about bond lengths, bond angles, and crystal packing. researchgate.net Mass spectrometry will be essential for confirming the molecular weight and fragmentation patterns. pharmasalmanac.com

Table 2: Predicted Spectroscopic Data for Phenol, 4-[[(phenylmethyl)thio]methyl]-

TechniquePredicted Key Signals
¹H NMR (CDCl₃, 500 MHz) δ 7.20-7.40 (m, 5H, Ar-H), δ 6.80-7.10 (m, 4H, Ar-H), δ 4.90 (s, 1H, OH), δ 3.75 (s, 2H, S-CH₂-Ar), δ 3.65 (s, 2H, Ar-CH₂-S)
¹³C NMR (CDCl₃, 125 MHz) δ 155.0 (C-OH), δ 138.0, 130.0, 129.0, 128.5, 127.0 (Ar-C), δ 38.0 (S-CH₂-Ar), δ 36.0 (Ar-CH₂-S)
FT-IR (KBr, cm⁻¹) 3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 1600, 1500 (Ar C=C stretch), 1250 (C-O stretch), 700 (C-S stretch)
UV-Vis (EtOH, nm) λmax ≈ 275 nm

This table presents hypothetical data for illustrative purposes.

Integration of in silico Design with Experimental Synthesis

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. The integration of in silico methods with experimental synthesis will be crucial for the efficient development of Phenol, 4-[[(phenylmethyl)thio]methyl]- and its derivatives.

Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule, predict its spectroscopic properties, and calculate electronic parameters such as HOMO-LUMO energy gaps. alljournals.cnnih.gov These calculations can provide insights into the molecule's reactivity and potential applications. For instance, DFT can be used to study the bond dissociation enthalpy of the phenolic O-H bond, which is relevant to its potential antioxidant activity. researchgate.net

Molecular docking simulations could be employed to investigate the potential biological activity of Phenol, 4-[[(phenylmethyl)thio]methyl]- by predicting its binding affinity to various protein targets. This in silico screening can help to prioritize synthetic targets and guide the design of more potent analogues.

Exploration of Novel Supramolecular Assemblies and Hybrid Materials

The functional groups present in Phenol, 4-[[(phenylmethyl)thio]methyl]- make it an interesting building block for the construction of supramolecular assemblies and hybrid materials.

The phenolic hydroxyl group can participate in hydrogen bonding, which can be exploited to form well-defined supramolecular structures such as rosettes, chains, or networks. The thioether group can coordinate to transition metals, opening up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs). acs.org The aromatic rings can engage in π-π stacking interactions, further directing the self-assembly process.

The self-assembly of thioethers on surfaces, such as gold, is a well-studied phenomenon. nih.gov Future research could explore the formation of self-assembled monolayers (SAMs) of Phenol, 4-[[(phenylmethyl)thio]methyl]- on various substrates. These SAMs could have applications in areas such as sensing, corrosion inhibition, and electronics.

Furthermore, Phenol, 4-[[(phenylmethyl)thio]methyl]- could be incorporated as a monomer into polymers to create new materials with tailored properties. The phenolic group provides a site for polymerization, while the thioether and benzyl groups can be used to tune the material's thermal, mechanical, and optical properties.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are most effective for characterizing Phenol, 4-[[(phenylmethyl)thio]methyl]-?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm the substitution pattern of the phenol ring and the thioether linkage. The phenylmethylthio group will show distinct proton resonances in the aromatic (δ 7.2–7.5 ppm) and aliphatic regions (δ 3.5–4.0 ppm for SCH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., [M+H]+^+ or [M–H]^- ions). Fragmentation patterns may highlight cleavage of the thioether bond .
  • Infrared (IR) Spectroscopy : Identify the phenolic O–H stretch (~3200–3600 cm1^{-1}) and C–S vibrations (~600–700 cm1^{-1}) .
  • HPLC/GC-MS : Optimize reverse-phase HPLC with UV detection (λ ~270 nm for phenolic absorption) or GC-MS (if volatile derivatives are prepared) for purity analysis .

Q. How can researchers optimize the synthesis of Phenol, 4-[[(phenylmethyl)thio]methyl]- to maximize yield and purity?

  • Methodological Answer :

  • Thioether Formation : React 4-mercaptophenol with benzyl bromide in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Use a base like K2_2CO3_3 to deprotonate the thiol and drive the reaction .
  • Temperature Control : Maintain temperatures between 50–70°C to balance reaction rate and side-product formation. Excessive heat may lead to oxidation of the thioether .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf_f ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. What reaction mechanisms govern the stability and reactivity of the phenylmethylthio group in Phenol, 4-[[(phenylmethyl)thio]methyl]- under oxidative or nucleophilic conditions?

  • Methodological Answer :

  • Oxidative Pathways : The thioether sulfur can oxidize to sulfoxide (using H2_2O2_2) or sulfone (with mCPBA). Monitor reaction progress via 1H^1H NMR shifts (e.g., deshielding of adjacent protons) .
  • Nucleophilic Substitution : The SCH2_2 group may undergo displacement with strong nucleophiles (e.g., amines). Use DFT calculations to predict activation barriers and transition states .
  • Acid/Base Stability : Test pH-dependent degradation (e.g., 0.1 M HCl/NaOH at 25°C). LC-MS can identify breakdown products like benzyl mercaptan or quinone derivatives .

Q. How do structural modifications (e.g., replacing phenylmethyl with alkyl/aryl groups) impact the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :

  • Comparative Synthesis : Synthesize analogs (e.g., 4-[(methylthio)methyl]phenol, 4-[(4-chlorobenzyl)thio]methylphenol) and compare logP (octanol/water partition), solubility, and thermal stability (DSC/TGA) .
  • Structure-Activity Relationship (SAR) : Assess antioxidant activity via DPPH radical scavenging assays. Correlate electron-donating substituents (e.g., –OCH3_3) with enhanced radical quenching .
  • Computational Modeling : Use Gaussian or Schrodinger Suite to calculate HOMO-LUMO gaps and predict redox behavior. Molecular docking can explore interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in reported spectroscopic data for Phenol, 4-[[(phenylmethyl)thio]methyl]- and its derivatives?

  • Methodological Answer :

  • Data Cross-Validation : Compare 1H^1H NMR spectra across solvents (CDCl3_3 vs. DMSO-d6_6) to account for solvent-induced shifts. Validate MS fragmentation with isotopic labeling .
  • Crystallography : Grow single crystals (via slow evaporation in ethanol) and perform X-ray diffraction to unambiguously confirm bond lengths and angles .
  • Collaborative Reproducibility : Share raw data (e.g., NMR FID files) in repositories like Zenodo for independent verification. Replicate synthesis under standardized conditions .

Experimental Design Considerations

Q. How should researchers design kinetic studies to evaluate the catalytic degradation of Phenol, 4-[[(phenylmethyl)thio]methyl]- in environmental matrices?

  • Methodological Answer :

  • Catalyst Screening : Test metal oxides (e.g., TiO2_2, ZnO) under UV light for photocatalytic degradation. Monitor reaction rates via UV-Vis spectroscopy (decrease at λmax_{max} ~270 nm) .
  • Kinetic Modeling : Apply pseudo-first-order or Langmuir-Hinshelwood models to rate data. Use HPLC to quantify intermediates (e.g., sulfoxides, phenolic dimers) .
  • Environmental Simulation : Spike the compound into synthetic wastewater (pH 7–9) and analyze degradation products via LC-QTOF-MS to identify ecotoxicological risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.